6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)
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Overview
Description
6,6’,6’‘,6’‘’-([1,1’-Biphenyl]-3,3’,5,5’-tetrayl)tetrakis(2-naphthoic acid) is a complex organic compound known for its unique structural properties It consists of a biphenyl core with four naphthoic acid groups attached at the 3,3’,5,5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’‘,6’‘’-([1,1’-Biphenyl]-3,3’,5,5’-tetrayl)tetrakis(2-naphthoic acid) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Attachment of Naphthoic Acid Groups: The naphthoic acid groups are introduced through Friedel-Crafts acylation reactions, where the biphenyl core reacts with naphthoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6’,6’‘,6’‘’-([1,1’-Biphenyl]-3,3’,5,5’-tetrayl)tetrakis(2-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoic acid groups or the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
6,6’,6’‘,6’‘’-([1,1’-Biphenyl]-3,3’,5,5’-tetrayl)tetrakis(2-naphthoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6,6’,6’‘,6’‘’-([1,1’-Biphenyl]-3,3’,5,5’-tetrayl)tetrakis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and activity. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing researchers to visualize and track biological processes.
Comparison with Similar Compounds
Similar Compounds
6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid): Similar in structure but with a pyrene core instead of a biphenyl core.
3,3’,5,5’-Tetrakis(4-carboxyphenyl)-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl: Another biphenyl derivative with carboxyphenyl groups.
Uniqueness
6,6’,6’‘,6’‘’-([1,1’-Biphenyl]-3,3’,5,5’-tetrayl)tetrakis(2-naphthoic acid) is unique due to its specific arrangement of naphthoic acid groups around the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and biological research.
Properties
Molecular Formula |
C56H34O8 |
---|---|
Molecular Weight |
834.9 g/mol |
IUPAC Name |
6-[3-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C56H34O8/c57-53(58)43-13-9-31-17-39(5-1-35(31)21-43)47-25-48(40-6-2-36-22-44(54(59)60)14-10-32(36)18-40)28-51(27-47)52-29-49(41-7-3-37-23-45(55(61)62)15-11-33(37)19-41)26-50(30-52)42-8-4-38-24-46(56(63)64)16-12-34(38)20-42/h1-30H,(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
InChI Key |
TWYWKIJGFCITIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O |
Origin of Product |
United States |
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